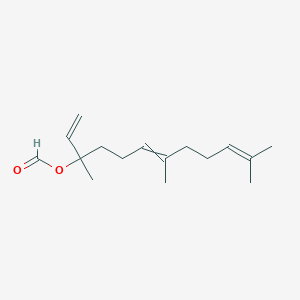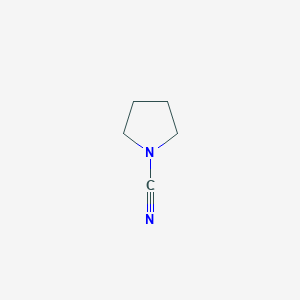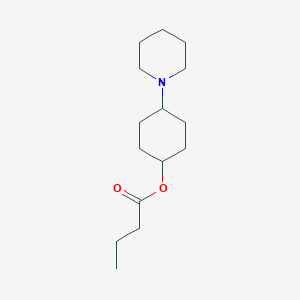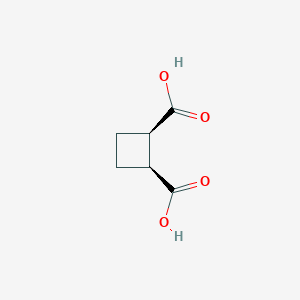
cis-2-Penten-1-ol
Übersicht
Beschreibung
Cis-2-Penten-1-ol, also known as a banana-flavored compound, is a colorless liquid characterized by its double bond and hydroxyl functional groups . It has the chemical formula C5H10O and a CAS registry number of 1576-95-0 .
Synthesis Analysis
Cis-2-Penten-1-ol can be used in the preparation of 1-bromo-pent-2-ene by reacting with phosphorus tribromide and pyridine .Molecular Structure Analysis
The molecular weight of cis-2-Penten-1-ol is 86.13. Its IUPAC Standard InChI is InChI=1S/C5H10O/c1-2-3-4-5-6/h3-4,6H,2,5H2,1H3/b4-3- .Chemical Reactions Analysis
The kinetics of gas-phase reactions of NO3 radical with cis-2-penten-1-ol was investigated using a relative rates technique .Physical And Chemical Properties Analysis
Cis-2-Penten-1-ol has a vapor density greater than 1 (vs air), a refractive index n20/D of 1.437 (lit.), a boiling point of 138 °C (lit.), and a density of 0.853 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“Cis-2-Penten-1-ol” is a chemical compound with the linear formula C2H5CH=CHCH2OH . It is used in various chemical reactions and syntheses due to its unique structure and properties .
Flavor and Fragrance Industry
This compound is also known as a banana-flavored compound . It is used in the flavor and fragrance industry to impart a specific banana-like aroma to various products .
Pheromone Research
“Cis-2-Penten-1-ol” has been found to reduce the efficiency of sex pheromone lures in trapping male moths in a proof long-range field trapping experiment . This suggests its potential use in pest control and management strategies.
Kinetics Studies
The kinetics of gas-phase reactions of NO3 radical with “cis-2-Penten-1-ol” has been investigated using relative rates technique . This research contributes to our understanding of chemical reaction rates and mechanisms.
Material Science
Due to its unique properties, “cis-2-Penten-1-ol” can be used in material science for the development of new materials and technologies .
Environmental Science
“Cis-2-Penten-1-ol” can be used in environmental science studies, particularly in understanding the impact and behavior of organic compounds in the environment .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(Z)-pent-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-2-3-4-5-6/h3-4,6H,2,5H2,1H3/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSIZIIPFNVMHF-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30878754 | |
| Record name | cis-Pent-2-ene-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30878754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Green diffusive aroma | |
| Record name | (Z)-2-Penten-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1771/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
138.00 °C. @ 760.00 mm Hg | |
| Record name | (E)-2-Penten-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031604 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble in water; soluble in non-polar solvents, Soluble (in ethanol) | |
| Record name | (Z)-2-Penten-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1771/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.844-0.850 | |
| Record name | (Z)-2-Penten-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1771/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
cis-2-Penten-1-ol | |
CAS RN |
1576-95-0, 1576-96-1 | |
| Record name | cis-2-Penten-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1576-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Penten-1-ol, (2Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Penten-1-ol, (2Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | cis-Pent-2-ene-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30878754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-pent-2-ene-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PENTEN-1-OL, (2Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNC2NB53MJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (E)-2-Penten-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031604 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of cis-2-Penten-1-ol in plant-insect interactions?
A1: Cis-2-Penten-1-ol is a volatile organic compound (VOC) emitted by plants, including mulberry trees (Morus alba). While it is released by both intact and mechanically damaged leaves, it is notably absent in herbivore-induced volatile blends [, ]. This suggests a potential role in signaling or defense mechanisms that are specific to certain types of damage.
Q2: How does cis-2-Penten-1-ol affect the behavior of the Fall Webworm moth (Hyphantria cunea)?
A2: Interestingly, cis-2-Penten-1-ol seems to have a deterrent effect on male Fall Webworm moths. While it elicits electrophysiological responses in their antennae, indicating detection, it reduces their attraction to sex pheromone lures in both wind tunnel experiments and field trapping trials []. This suggests that the compound may interfere with the moth's ability to locate mates.
Q3: How does the presence of cis-2-Penten-1-ol affect the effectiveness of sex pheromone traps for monitoring Fall Webworm moth populations?
A4: Field trapping experiments demonstrate that the inclusion of cis-2-Penten-1-ol in sex pheromone traps actually reduces their efficacy in capturing male Fall Webworm moths []. This highlights the importance of understanding the influence of plant volatiles on insect behavior when designing monitoring and control strategies.
Q4: What is the atmospheric fate of cis-2-Penten-1-ol?
A5: Cis-2-Penten-1-ol, like other unsaturated alcohols, is highly reactive with ozone (O3) in the atmosphere [, , , ]. This reaction leads to a relatively short atmospheric lifetime, in the range of hours, and results in the formation of various carbonyl products, including formaldehyde and hydroxyacetaldehyde [].
Q5: How does the molecular structure of cis-2-Penten-1-ol influence its reactivity with ozone?
A6: The position of the OH group relative to the C=C double bond plays a significant role in the reactivity of unsaturated alcohols with ozone []. Studies comparing different isomers have shown a complex relationship between structure and reactivity, highlighting the need for further investigation in this area.
Q6: Are there any structure-activity relationship (SAR) models available to predict the reactivity of cis-2-Penten-1-ol and similar compounds?
A7: Yes, several SAR methods have been developed to predict the gas-phase rate coefficients of ozone reactions with unsaturated alcohols, including cis-2-Penten-1-ol []. These models take into account various structural features to estimate reactivity and can be valuable tools for atmospheric modeling and risk assessment.
Q7: What analytical techniques are commonly used to identify and quantify cis-2-Penten-1-ol?
A8: Gas chromatography coupled with mass spectrometry (GC/MS) is frequently employed to identify and quantify cis-2-Penten-1-ol in complex mixtures, such as those found in plant emissions or food products [, , ]. This technique allows for the separation and detection of individual compounds based on their mass-to-charge ratio.
Q8: Is cis-2-Penten-1-ol found in any food products?
A9: Yes, cis-2-Penten-1-ol has been identified as a volatile compound in black tea, contributing to its characteristic aroma [, ]. It is also found in fish oil-enriched mayonnaise, where its concentration increases during storage and is associated with undesirable fishy off-flavors [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone](/img/structure/B74915.png)









